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Compound of Interest

Compound Name: 3,5-Dibromobenzaldehyde

Cat. No.: B114249 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dibromobenzaldehyde, a

versatile aromatic compound with significant applications in organic synthesis, materials

science, and pharmaceutical development. This document details its chemical and physical

properties, provides experimental protocols for its synthesis and key reactions, and explores its

role in the development of novel therapeutic agents and functional materials.

Core Molecular and Physical Properties
3,5-Dibromobenzaldehyde is a dibrominated benzaldehyde derivative that serves as a crucial

building block for synthesizing a wide range of biologically active compounds.[1] Its chemical

structure, characterized by a benzaldehyde ring with two bromine substituents at the 3 and 5

positions, makes it an important intermediate for introducing specific functional groups into

more complex molecules.[2]

Quantitative Data Summary
The fundamental properties of 3,5-Dibromobenzaldehyde are summarized in the tables below

for easy reference and comparison.

Table 1: Chemical Identifiers and Formula
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Identifier Value Source

Molecular Formula C₇H₄Br₂O [2][3][4][5]

Molecular Weight 263.91 g/mol [3][4][6]

CAS Number 56990-02-4 [2][4][6]

PubChem CID 622077 [2][3]

InChI Key
ZLDMZIXUGCGKMB-

UHFFFAOYSA-N
[3]

SMILES C1=C(C=C(C=C1Br)Br)C=O [5]

Table 2: Physical and Chemical Properties

Property Value Source

Appearance
White to off-white or light

yellow solid/powder
[1][2][5]

Melting Point 84-88 °C [1][6]

Boiling Point (Predicted) 287.2 ± 20.0 °C [1]

Density (Predicted) 1.977 ± 0.06 g/cm³ [1]

Solubility

Insoluble in water; Soluble in

DMSO, Ethyl Acetate,

Methanol

[1]

Purity ≥ 99% (GC) [2]

Synthesis and Experimental Protocols
3,5-Dibromobenzaldehyde can be synthesized through various methods. One common

approach involves the bromination of a suitable benzaldehyde derivative or the formylation of a

dibrominated benzene ring.
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Experimental Protocol 1: Synthesis from 1,3,5-
Tribromobenzene
A common laboratory-scale synthesis involves the reaction of 1,3,5-tribromobenzene with a

Grignard reagent in a solution of N,N-dimethylformamide (DMF), followed by purification to

yield 3,5-Dibromobenzaldehyde as a white solid.[1][7]

Workflow for Synthesis from 1,3,5-Tribromobenzene
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Workflow for the synthesis of 3,5-Dibromobenzaldehyde.

Applications in Research and Development
3,5-Dibromobenzaldehyde is a key reactant in several important organic reactions, leading to

the formation of pharmaceuticals, fluorescent dyes, and other advanced materials.[2]

Suzuki-Miyaura Cross-Coupling Reactions
This compound is frequently used as a reactant in palladium-catalyzed Suzuki-Miyaura cross-

coupling reactions to form C-C bonds, creating biaryl compounds that are scaffolds for many

pharmaceutical agents.

Experimental Protocol 2: General Suzuki-Miyaura Coupling

The following is a general procedure for a Suzuki-Miyaura coupling reaction involving an

aromatic bromide like 3,5-Dibromobenzaldehyde.
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Reaction Setup: In a reaction vessel, combine the bromo-aromatic compound (1 equivalent),

a phenylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as PdCl₂(dppf) (0.1

equivalents), and a base like 2 M Na₂CO₃.

Solvent Addition: Add a suitable solvent system, for instance, a 4:1 mixture of

toluene/dioxane.

Degassing: Degas the mixture to remove oxygen, which can deactivate the palladium

catalyst. This can be done by bubbling nitrogen or argon through the solution for 10-15

minutes.

Reaction: Heat the mixture under a nitrogen atmosphere (e.g., at 85 °C) for several hours

(typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture and filter it through celite to remove

the catalyst. The filtrate is then separated, and the organic layer is concentrated.

Purification: The resulting crude product is purified by silica gel column chromatography to

yield the desired biaryl product.

Logical Flow of Suzuki-Miyaura Coupling
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Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
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Synthesis of Fluorescent Dyes
3,5-Dibromobenzaldehyde serves as a precursor for the synthesis of blue fluorescent dye

derivatives, which are of interest for applications in organic light-emitting diodes (OLEDs). The

synthesis often involves condensation or coupling reactions to build larger conjugated systems.

Experimental Protocol 3: Synthesis of a Chalcone Derivative (Illustrative)

While specific protocols for fluorescent dyes from 3,5-Dibromobenzaldehyde are proprietary,

the synthesis of chalcones, which are known fluorophores, illustrates a relevant methodology.

This protocol is adapted for a dimethoxy-substituted benzaldehyde.

Base Preparation: Prepare a solution of sodium hydroxide (1.4 mmol) in water (5 mL).

Ketone Solution: In a separate flask, dissolve a substituted acetophenone (e.g., 4'-

hydroxyacetophenone, 1.2 mmol) in ethanol (20 mL).

Reaction Initiation: Add the NaOH solution to the ethanolic solution of the acetophenone and

stir at 0°C.

Aldehyde Addition: Add 3,5-Dibromobenzaldehyde (1.2 mmol) to the reaction mixture and

continue stirring at a low temperature, gradually allowing it to warm to room temperature.

Precipitation: After several hours, acidify the mixture with dilute HCl to precipitate the

chalcone product.

Purification: Collect the solid product by filtration, wash with water, and purify by

recrystallization from a suitable solvent like ethanol.

Development of Anticancer Agents
Derivatives of 3,5-Dibromobenzaldehyde are investigated for their potential as anticancer

agents. These compounds can be synthesized to interact with biological targets and induce

apoptosis (programmed cell death) in cancer cells. For example, isoxazole and

pyrrolobenzodiazepine (PBD) conjugates derived from related structures have shown potent

anticancer activity.

Signaling Pathway: Generalized Apoptosis Induction
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Anticancer agents derived from 3,5-Dibromobenzaldehyde may induce apoptosis through the

intrinsic (mitochondrial) pathway. This involves altering the balance of pro-apoptotic (e.g., Bax)

and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the

mitochondria and the subsequent activation of caspases, which execute cell death.
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Generalized apoptotic signaling pathway activated by anticancer agents.
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Conclusion
3,5-Dibromobenzaldehyde is a high-value chemical intermediate with a well-defined property

profile. Its utility in robust chemical transformations like the Suzuki-Miyaura coupling makes it

indispensable for the synthesis of complex organic molecules. For researchers in drug

discovery and materials science, this compound offers a reliable scaffold for creating novel

structures with tailored biological and photophysical properties. The experimental protocols and

workflows provided herein serve as a foundational guide for the practical application of 3,5-
Dibromobenzaldehyde in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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